molecular formula C14H16N2O B2691208 4-Methyl-2-morpholinoquinoline CAS No. 79140-31-1

4-Methyl-2-morpholinoquinoline

Cat. No. B2691208
CAS RN: 79140-31-1
M. Wt: 228.295
InChI Key: WCPAHVWKDJNTDJ-UHFFFAOYSA-N
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Description

4-Methyl-2-morpholinoquinoline (MMQ) is a synthetic compound that has drawn considerable attention in recent years due to its unique properties . It is a synthetic compound with a molecular weight of 228.295.


Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The chemometric QSAR analysis of antifungal and antibacterial activity of novel 2-morpholinoquinoline analogs and their molecular structure described by in silico molecular descriptors . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .


Chemical Reactions Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Scientific Research Applications

Light-Triggered Regulation of Gene Function

  • Application Summary : This research focuses on the synthesis of quinoline-protected morpholino oligomers for light-triggered regulation of gene function. The key factor is the introduction of an ethynyl function on the photocleavable linker to facilitate the use of a Huisgen 1,3-dipolar cycloaddition for the coupling reaction with the oligonucleotide .
  • Methods of Application : A 50 mM DMSO solution of the photocleavable linker 4 was added to the tube followed by solutions of sodium ascorbate, copper (I) iodide, and tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) .
  • Results : HPLC analysis confirms that the caging strategy successfully inhibits the DNA binding ability, and the activity can be restored by brief illumination with 405-nm light .

Antifungal Potential Toward Aspergillus Fumigatus

  • Application Summary : This research is concerned with the molecular docking analysis of newly synthesized 2-morpholinoquinoline derivatives with antifungal potential toward Aspergillus fumigatus .
  • Methods of Application : The study involves the application of molecular docking procedures to analyze interactions between the newly synthesized 2-morpholinoquinoline derivatives and the active site of the enzyme glucosamine-6-phosphate synthase .
  • Results : The results reveal the possible reason why the newly synthesized 2-morpholinoquinoline expresses even higher antifungal activity toward Aspergillus fumigatus than griseofulvin, a commercially available antifungal therapeutic .

Antitumor Agents Against HepG2 Cell Line

  • Application Summary : This research focuses on the synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against the HepG2 cell line .
  • Methods of Application : The study involves the synthesis of five new 2-morpholino-4-anilinoquinoline compounds and their biological anticancer potential against the HepG2 cell line was assessed .
  • Results : The compounds produced demonstrated varying responses against HepG2 cells, with compounds 3c, 3d, and 3e exhibiting the highest activity, with IC50 values of 11.42, 8.50, and 12.76 mM, respectively . Compound 3e exhibited increased activity while maintaining adequate selectivity .

Light-Triggered Regulation of Gene Function

  • Application Summary : This research focuses on the practical synthesis of quinoline-protected morpholino oligomers for light-triggered regulation of gene function .
  • Methods of Application : The key factor is the introduction of an ethynyl function on the photocleavable linker to facilitate the use of a Huisgen 1,3-dipolar cycloaddition for the coupling reaction with the oligonucleotide .
  • Results : HPLC analysis confirms that the caging strategy successfully inhibits the DNA binding ability, and the activity can be restored by brief illumination with 405-nm light .

Antitumor Agents Against HepG2 Cell Line

  • Application Summary : This research focuses on the synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against the HepG2 cell line .
  • Methods of Application : The study involves the synthesis of five new 2-morpholino-4-anilinoquinoline compounds and their biological anticancer potential against the HepG2 cell line was assessed .
  • Results : The compounds produced demonstrated varying responses against HepG2 cells, with compounds 3c, 3d, and 3e exhibiting the highest activity, with IC50 values of 11.42, 8.50, and 12.76 mM, respectively . Compound 3e exhibited increased activity while maintaining adequate selectivity .

Antifungal Potential Toward Aspergillus Fumigatus

  • Application Summary : This research is concerned with the molecular docking analysis of newly synthesized 2-morpholinoquinoline derivatives with antifungal potential toward Aspergillus fumigatus .
  • Methods of Application : The study involves the application of molecular docking procedures to analyze interactions between the newly synthesized 2-morpholinoquinoline derivatives and the active site of the enzyme glucosamine-6-phosphate synthase .
  • Results : The results reveal the possible reason why the newly synthesized 2-morpholinoquinoline expresses even higher antifungal activity toward Aspergillus fumigatus than griseofulvin, a commercially available antifungal therapeutic .

Safety And Hazards

While specific safety and hazard information for 4-Methyl-2-morpholinoquinoline was not found in the search results, it’s important to handle all chemicals with appropriate safety measures .

Future Directions

Photoactivatable cyclic caged morpholino oligomers (ccMOs) represent a promising tool to selectively regulate gene expression with spatiotemporal control . Some challenges associated with the preparation of these reagents have limited their broader use in biological settings .

properties

IUPAC Name

4-(4-methylquinolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11-10-14(16-6-8-17-9-7-16)15-13-5-3-2-4-12(11)13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPAHVWKDJNTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-morpholinoquinoline

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